1-[3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-chloropropan-1-one
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Description
This compound is a derivative of 1,2,4-triazole, a heterocyclic compound containing two carbon and three nitrogen atoms . It is part of a class of compounds that have shown promising anticancer properties . The 1,2,4-triazole ring is a key component in many pharmaceuticals due to its ability to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of this compound involves the creation of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its anticancer properties . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 121–123 °C . Its IR spectrum shows peaks at 3133.7 (C–H stretch, aromatic), 2926.1 (C-H, aliphatic), 1723.8 (C = O, ketone), 1587.1 (C = N), 1294.1, 1248.1 (C–N stretch, aromatic), 1149.0 (Ar-Cl) .Safety and Hazards
Properties
IUPAC Name |
1-[3-(2-benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-12(17)16(22)20-7-8-23-10-14(20)15-18-11-19-21(15)9-13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEZZWXOJVWKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C2=NC=NN2CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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